molecular formula C14H19BrN2O2 B3213953 Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate CAS No. 1131594-69-8

Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B3213953
CAS No.: 1131594-69-8
M. Wt: 327.22 g/mol
InChI Key: PHLZSBLTLYGWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Benzoate (B1203000) Ester Chemistry in Synthetic Methodologies

Benzoate esters are a class of organic compounds characterized by the presence of a carboxylate group attached to a benzene (B151609) ring. Their synthesis is a fundamental topic in organic chemistry, with several established methodologies. The most common of these is Fischer esterification, which involves the reaction of benzoic acid with an alcohol in the presence of a strong acid catalyst. quora.com Another prevalent method is transesterification, where an existing ester is reacted with an alcohol to form a new ester, a process that can be particularly useful for creating a variety of derivatives from a common precursor. acs.orgresearchgate.net

The utility of benzoate esters in synthetic methodologies is extensive. The ester functional group can be readily modified through reactions such as hydrolysis, amidation, and reduction, providing a gateway to a diverse range of other functional groups. libretexts.org Furthermore, the aromatic ring of the benzoate can be substituted with various functional groups, influencing the electronic properties and reactivity of the molecule. acs.orgresearchgate.net This adaptability makes benzoate esters versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netrsc.org

Significance of Piperazine (B1678402) Derivatives in Heterocyclic Chemistry

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. This simple heterocycle is a ubiquitous scaffold in medicinal chemistry, largely due to its favorable physicochemical properties and synthetic accessibility. nbinno.comresearchgate.net The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the facile introduction of various substituents to modulate a molecule's biological activity, solubility, and pharmacokinetic profile. nih.govmdpi.com

The piperazine moiety is a common feature in a wide range of therapeutic agents, including antipsychotics, antidepressants, antihistamines, and anticancer drugs. semanticscholar.org Its ability to participate in hydrogen bonding and its typical basicity at physiological pH contribute to its frequent role as a key pharmacophore. The structural rigidity of the piperazine ring, combined with the conformational flexibility of its substituents, allows for precise orientation of functional groups for optimal interaction with biological targets. researchgate.net

Contextualization of Halogenated Piperazine-Substituted Benzoate Esters in Contemporary Organic Synthesis

The combination of a halogenated benzene ring, a benzoate ester, and a substituted piperazine within a single molecular framework, as in Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, creates a molecule with significant potential in organic synthesis. The bromine atom on the benzene ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the elaboration of the molecular structure.

The piperazine substituent, in this case, N-methylpiperazine, introduces a basic nitrogenous group that can influence the molecule's solubility and its potential as a ligand for metal catalysts or as a pharmacophore in biologically active compounds. The ethyl ester provides a site for further functionalization, as previously discussed. The interplay of these three components creates a multifunctional building block that can be utilized in the synthesis of complex target molecules.

Research Landscape and Knowledge Gaps Pertaining to Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

A review of the current scientific literature reveals a significant knowledge gap concerning the specific compound Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate. While the constituent parts of the molecule—halogenated benzoates and substituted piperazines—are well-studied, this particular combination has not been the subject of extensive investigation. A CAS number, 1131594-69-8, has been assigned to this compound, indicating its existence and potential commercial availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-3-19-14(18)11-4-5-13(12(15)10-11)17-8-6-16(2)7-9-17/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZSBLTLYGWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662428
Record name Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-69-8
Record name Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Bromo 4 4 Methylpiperazin 1 Yl Benzoate

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate identifies two primary disconnections that dictate the main synthetic strategies. The most logical disconnection is at the C-N bond between the aromatic ring and the piperazine (B1678402) moiety. This approach suggests a reaction between a suitably substituted brominated benzoate (B1203000) precursor and N-methylpiperazine. A second disconnection can be considered at the ester group, which would involve the esterification of a 3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid intermediate.

Brominated Benzoate Scaffolds

The synthesis of the target compound relies heavily on the availability of appropriate brominated benzoate precursors. A common starting material for such syntheses is a dihalogenated benzoic acid or its corresponding ester. For instance, a plausible precursor is ethyl 3-bromo-4-fluorobenzoate or ethyl 3,4-dibromobenzoate. The synthesis of these scaffolds often begins with commercially available materials like 3-bromo-4-methylbenzoic acid, which can undergo further transformations. For example, esterification of the carboxylic acid is a straightforward step, often achieved by reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. google.com Subsequent reactions, such as benzylic bromination followed by further transformations, can be used to introduce the necessary halogen at the 4-position. patsnap.comgoogle.comnih.gov

N-Methylpiperazine Functionalization Strategies

N-methylpiperazine is a versatile and commonly used reagent in pharmaceutical synthesis. chemicalbook.com It serves as the nucleophilic component in the formation of the crucial C-N bond. Its two nitrogen atoms give it unique properties, but for this synthesis, the secondary amine is the reactive site. Functionalization strategies typically involve reacting N-methylpiperazine with an electrophilic aromatic ring. researchgate.netresearchgate.netgoogle.com The choice of strategy, either a metal-catalyzed cross-coupling or a nucleophilic aromatic substitution, depends on the nature of the substituents on the benzoate precursor. The presence of the methyl group on one of the piperazine nitrogens prevents unwanted side reactions and ensures the correct connectivity in the final product. chemicalbook.com

Esterification Approaches

Should the synthetic route involve the formation of the C-N bond prior to the installation of the ethyl ester, a final esterification step would be necessary. The conversion of the carboxylic acid, 3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid, to its ethyl ester can be accomplished through several standard methods. The most common is the Fischer esterification, which involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction is a reliable method for producing ethyl esters on a large scale.

Direct Synthesis Routes

The direct formation of the C-N bond between the brominated benzoate scaffold and N-methylpiperazine is the core of the synthesis. Two primary methodologies are employed for this transformation: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orgsemanticscholar.org This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. wikipedia.orgyoutube.com In the synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, this would typically involve reacting a precursor like ethyl 3,4-dibromobenzoate with N-methylpiperazine.

The reaction is highly dependent on the choice of palladium catalyst, ligand, and base. youtube.com Bulky, electron-rich phosphine (B1218219) ligands are often essential for achieving high yields and reaction rates. youtube.com The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. youtube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Precursor Catalyst/Ligand Base Solvent Temperature (°C)
Ethyl 3,4-dibromobenzoate Pd₂(dba)₃ / BINAP NaOtBu Toluene (B28343) 80-110

Note: This table represents typical, not specific, experimental conditions for this class of reaction.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Benzoates

Nucleophilic Aromatic Substitution (SNAr) provides an alternative, often transition-metal-free, route to the target compound. mdpi.comjuniperpublishers.com This reaction requires an aromatic ring that is "activated" by the presence of electron-withdrawing groups (EWGs) ortho and/or para to a good leaving group (typically a halogen). nih.gov

For the synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, a precursor such as ethyl 3-bromo-4-fluorobenzoate would be ideal. The fluorine atom is an excellent leaving group for SNAr, and the ester group provides some electron-withdrawing activation. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile (N-methylpiperazine) attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the halide leaving group yields the final product. juniperpublishers.com These reactions are typically carried out in polar aprotic solvents at elevated temperatures. mdpi.com

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution (SNAr)

Precursor Nucleophile Base (optional) Solvent Temperature (°C)
Ethyl 3-bromo-4-fluorobenzoate N-Methylpiperazine K₂CO₃ DMSO 100-150

Note: This table represents typical, not specific, experimental conditions for this class of reaction.

Stepwise Functionalization via Precursor Modification

The most common and logical approach to the synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate involves a multi-step process commencing with a suitably substituted benzoic acid or its ester. A key strategy is the nucleophilic aromatic substitution (SNAr) reaction, where a halogen at the 4-position of the benzene (B151609) ring is displaced by 1-methylpiperazine (B117243).

A plausible synthetic sequence begins with 3-bromo-4-fluorobenzoic acid. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The general steps are outlined below:

Esterification of the Precursor: The synthesis typically starts with the esterification of the carboxylic acid precursor, for instance, 3-bromo-4-fluorobenzoic acid, with ethanol in the presence of an acid catalyst such as sulfuric acid to yield ethyl 3-bromo-4-fluorobenzoate. This is a classic Fischer esterification reaction, which is a reversible process driven to completion by removing the water formed during the reaction. scienceready.com.au

Nucleophilic Aromatic Substitution (SNAr): The resulting ethyl 3-bromo-4-fluorobenzoate is then subjected to a nucleophilic aromatic substitution reaction with 1-methylpiperazine. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cationic intermediate and facilitate the reaction. The reaction may be heated to increase the rate of substitution. The lone pair of electrons on one of the nitrogen atoms of 1-methylpiperazine acts as the nucleophile, attacking the carbon atom bearing the fluorine atom and leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent departure of the fluoride (B91410) ion yields the desired product, Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate.

A summary of this synthetic approach is presented in the table below:

StepReactantsReagents/ConditionsProduct
13-Bromo-4-fluorobenzoic acid, EthanolH₂SO₄ (catalyst), RefluxEthyl 3-bromo-4-fluorobenzoate
2Ethyl 3-bromo-4-fluorobenzoate, 1-MethylpiperazinePolar aprotic solvent (e.g., DMSO), HeatEthyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Alternative Synthetic Pathways and Analog Preparation

The versatility of organic synthesis allows for the preparation of not only the target molecule but also its isomers and analogs through modified synthetic strategies. These alternative pathways are crucial for structure-activity relationship (SAR) studies in drug discovery.

Strategies for Positional Isomers (e.g., ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate)

The synthesis of positional isomers, such as ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate, requires a different synthetic handle on the starting material. Instead of a halogen at the 4-position for direct SNAr, a group that can be converted to a methylpiperazinyl methyl moiety is needed.

A feasible route would start from a precursor like ethyl 4-bromo-3-(bromomethyl)benzoate. nih.gov The benzylic bromine is highly reactive towards nucleophilic substitution. The synthesis would proceed as follows:

Synthesis of the Precursor: A suitable starting material would be ethyl 3-methyl-4-bromobenzoate, which can be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN to introduce a bromine atom on the methyl group, yielding ethyl 4-bromo-3-(bromomethyl)benzoate.

Nucleophilic Substitution: The resulting benzylic bromide can then react with 1-methylpiperazine in a standard nucleophilic substitution reaction to afford ethyl 3-bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoate.

Synthesis of Halogenated Analogues (e.g., Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate)

The preparation of halogenated analogues, for instance, the iodo-derivative, would follow a similar synthetic logic to the bromo-compound, starting from an appropriately halogenated precursor. The synthesis of Ethyl 3-iodo-4-(4-methylpiperazin-1-yl)benzoate would likely begin with a 3-iodo-4-halobenzoic acid derivative. Given the principles of SNAr, a 4-fluoro or 4-chloro precursor would be ideal. The synthesis would involve the esterification of the 3-iodo-4-halobenzoic acid followed by the nucleophilic aromatic substitution with 1-methylpiperazine.

Derivatization from Related Benzoic Acid or Methyl Ester Precursors

An alternative to the direct synthesis of the ethyl ester is the preparation of the corresponding benzoic acid or methyl ester first, followed by a final esterification or transesterification step.

Synthesis of the Benzoic Acid: 3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid can be synthesized by reacting 3-bromo-4-fluorobenzoic acid with 1-methylpiperazine.

Esterification: The resulting benzoic acid can then be esterified to the ethyl ester using standard methods, such as Fischer esterification with ethanol and a catalytic amount of strong acid. scienceready.com.au

Alternatively, if the synthesis starts from a methyl ester precursor like methyl 3-bromo-4-fluorobenzoate, a transesterification reaction can be employed. The methyl ester would first be reacted with 1-methylpiperazine to give methyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate. This can then be converted to the ethyl ester by heating in ethanol with a suitable catalyst.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes.

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical factor in the environmental footprint of a synthesis. In the context of the nucleophilic aromatic substitution reaction for preparing Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, traditional polar aprotic solvents like DMF and DMSO, while effective, are considered hazardous. acsgcipr.org

Recent research has focused on developing greener alternatives for SNAr reactions. These include:

Water as a Solvent: The use of water as a solvent for SNAr reactions is highly desirable due to its benign nature. In some cases, polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC) can be used to facilitate reactions between organic substrates and nucleophiles in water under mild conditions. rsc.org

Polyethylene Glycol (PEG): PEG, particularly PEG-400, has been explored as a biodegradable, non-toxic, and non-volatile solvent for nucleophilic aromatic substitution reactions, sometimes leading to excellent yields in very short reaction times. nih.gov

Reaction efficiency is another cornerstone of green chemistry. This involves optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. This can be achieved by carefully controlling temperature, reaction time, and the stoichiometry of the reactants.

For the esterification step, green methodologies are also being developed. For example, using solid acid catalysts like dried Dowex H+ resin can provide an energy-efficient and reusable alternative to traditional homogeneous acid catalysts. nih.gov Microwave-assisted esterification is another energy-efficient method that can significantly reduce reaction times. researchgate.net

The table below summarizes some green chemistry considerations for the synthesis:

Synthetic StepTraditional ApproachGreener Alternative
SNAr Reaction Polar aprotic solvents (DMF, DMSO)Water with additives (HPMC), Polyethylene Glycol (PEG) rsc.orgnih.gov
Esterification Homogeneous acid catalyst (H₂SO₄)Solid acid catalyst (Dowex H+), Microwave-assisted synthesis nih.govresearchgate.net

By incorporating these greener alternatives, the synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate can be made more sustainable and environmentally friendly.

Catalyst Systems and Recyclability in the Synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

The synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, a compound with potential applications in medicinal chemistry, often relies on transition-metal-catalyzed cross-coupling reactions. A prevalent method for the formation of the crucial C-N bond between the aromatic ring and the piperazine moiety is the Buchwald-Hartwig amination. The efficacy of this reaction is highly dependent on the catalyst system employed, which typically consists of a palladium precursor and a supporting ligand.

The choice of ligand is critical for achieving high yields and reaction rates. For the coupling of aryl bromides with cyclic secondary amines like 1-methylpiperazine, various generations of catalyst systems have been developed. First-generation catalysts, such as those using tri(o-tolyl)phosphine (P(o-Tolyl)₃) as a ligand, were foundational but often required harsh reaction conditions. wikipedia.org More advanced and efficient catalyst systems utilize bulky and electron-rich phosphine ligands. These ligands are designed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl bromide to the palladium(0) center, amine coordination and deprotonation, and reductive elimination to form the desired product and regenerate the catalyst. libretexts.org

Commonly used ligands for such transformations include bidentate phosphines like BINAP and DPEPhos, as well as highly effective monophosphine biaryl ligands developed by the Buchwald and Hartwig groups. wikipedia.org For instance, ligands such as RuPhos and tBuBrettPhos have shown high activity for the amination of a wide range of aryl halides, including those with challenging steric or electronic properties. libretexts.orgmit.edu The selection of the appropriate ligand and palladium precursor can significantly impact the reaction's success, influencing factors like reaction time, temperature, and catalyst loading. acs.org

The recyclability of the catalyst is a key consideration from both an economic and environmental perspective, especially in larger-scale synthesis. mdpi.com Homogeneous palladium catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. mdpi.com To address this, significant research has focused on the development of recyclable catalyst systems. Strategies include the use of heterogeneous catalysts, where the palladium is supported on a solid material such as charcoal, zeolites, or polymers. mdpi.comacs.org These supported catalysts can be recovered by simple filtration after the reaction and potentially reused in subsequent batches. mdpi.com

Another approach involves the use of aqueous-phase catalysis or fluorous biphase systems, which allow for the separation of the catalyst from the organic product phase. Additionally, techniques like nanofiltration can be employed to recover the homogeneous catalyst. However, a common challenge with heterogeneous and recycled catalysts is leaching of the metal into the reaction solution, which can reduce catalytic activity over time and still lead to product contamination. mdpi.commdpi.com The development of robust and truly recyclable catalyst systems for the synthesis of complex molecules like Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate remains an active area of research.

Catalyst System ComponentFunctionExamples
Palladium Precursor Source of the active palladium(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes the palladium center and facilitates the catalytic cycle.P(o-Tolyl)₃, BINAP, RuPhos, tBuBrettPhos
Base Deprotonates the amine nucleophile.NaOt-Bu, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and facilitates the reaction.Toluene, Dioxane, THF

Atom Economy and Waste Minimization

The principles of green chemistry, particularly atom economy and waste minimization, are increasingly important in the synthesis of pharmaceuticals and fine chemicals. core.ac.uk Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com A high atom economy signifies a more sustainable process with less waste generation.

In the context of synthesizing Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate via a Buchwald-Hartwig amination of a precursor like ethyl 3-bromo-4-halobenzoate with 1-methylpiperazine, the atom economy can be analyzed. The ideal reaction would involve the direct coupling of the two main reactants with no byproducts. However, in practice, a base is required to deprotonate the piperazine nitrogen, leading to the formation of a salt as a stoichiometric byproduct. For example, if sodium tert-butoxide (NaOt-Bu) is used as the base, sodium bromide and tert-butanol (B103910) will be generated as byproducts.

Hypothetical Atom Economy Calculation for Buchwald-Hartwig Amination:

Reactants: Ethyl 3-bromo-4-fluorobenzoate, 1-methylpiperazine, Sodium tert-butoxide

Products: Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, Sodium fluoride, tert-Butanol, Sodium bromide

Desired Product: Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Waste minimization extends beyond atom economy to consider all materials used in the process, including solvents, reagents, and any materials used in workup and purification. core.ac.uk The choice of solvent is a major contributor to the environmental impact of a synthetic process. Solvents like toluene and dioxane, which are commonly used in Buchwald-Hartwig reactions, have environmental and health concerns. A key aspect of waste minimization is the selection of greener solvents and the implementation of solvent recycling protocols.

Waste Reduction StrategyApplication in Synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Catalyst Selection Using highly active catalysts to reduce catalyst loading and minimize metal waste.
Solvent Choice Employing greener solvents and implementing solvent recycling.
Process Optimization Maximizing reaction yield and selectivity to simplify purification and reduce waste from byproducts.
One-Pot Synthesis Combining multiple reaction steps to reduce solvent use and waste from intermediate workups.

Advanced Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments within a molecule.

¹H NMR Spectral Interpretation and Proton Environments

The ethyl group would show a characteristic quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons (-CH3-), which would appear as a triplet. The aromatic protons on the benzoate (B1203000) ring would present as a complex splitting pattern in the aromatic region of the spectrum, influenced by the bromine and piperazine (B1678402) substituents. The protons of the piperazine ring would likely show broad signals, and the N-methyl group would appear as a singlet.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on chemical shift predictions for similar structures.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ethyl -CH3~1.4Triplet~7
N-Methyl -CH3~2.3SingletN/A
Piperazine -CH2-~2.5-2.7MultipletN/A
Piperazine -CH2-~3.1-3.3MultipletN/A
Ethyl -CH2-~4.4Quartet~7
Aromatic-H~7.0-8.0MultipletN/A

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

Similarly, specific ¹³C NMR data for the title compound is not found in the surveyed literature. However, the carbon framework can be predicted. The spectrum would display distinct peaks for each unique carbon atom. The carbonyl carbon of the ester would be found significantly downfield. The aromatic carbons would appear in the typical aromatic region, with their shifts influenced by the substituents. The carbons of the ethyl and piperazine moieties would be observed in the aliphatic region.

A predicted ¹³C NMR data table is provided below to illustrate the expected carbon resonances.

Carbon Assignment Predicted Chemical Shift (ppm)
Ethyl -CH3~14
N-Methyl -CH3~46
Piperazine -CH2-~50-55
Ethyl -CH2-~61
Aromatic C-Br~115
Aromatic C-H~120-135
Aromatic C-N~150
Aromatic C-CO~130
Carbonyl C=O~165

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show a correlation between the ethyl group's methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different functional groups, for example, showing a correlation from the ethyl methylene protons to the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent peak would be the C=O stretching vibration of the ester group, typically appearing around 1720 cm⁻¹. The C-O stretching of the ester would be observed in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and piperazine groups would appear just below 3000 cm⁻¹. The C-N stretching of the piperazine group would likely be found in the 1250-1020 cm⁻¹ range. The C-Br stretching vibration would be expected in the lower frequency region, typically between 600 and 500 cm⁻¹.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=O (Ester) Stretch~1720
C-O (Ester) Stretch1300-1100
C-N Stretch1250-1020
C-Br Stretch600-500

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, the aromatic ring vibrations, particularly the ring breathing modes, would be expected to give strong signals in the Raman spectrum. The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides critical information for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate (molecular formula C₁₄H₁₉BrN₂O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance (50.69% and 49.31%, respectively), resulting in two peaks of almost equal intensity separated by approximately 2 Da for the molecular ion.

Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of analysis, which typically forms the protonated molecule [M+H]⁺. nih.gov The exact mass of this ion provides a highly accurate confirmation of the compound's elemental composition.

Table 1: Theoretical Exact Mass Data for Protonated Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Ion Formula Isotope Theoretical Exact Mass (Da)
[C₁₄H₂₀⁷⁹BrN₂O₂]⁺ ⁷⁹Br 327.0706

Fragmentation Pathways and Structural Elucidation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking down into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the compound's structure. pharmacy180.com For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, several key fragmentation pathways can be predicted based on its functional groups (ester, piperazine, bromo-substituted aromatic ring). libretexts.orgnih.gov

Common fragmentation processes include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester group can lead to the loss of an ethoxy radical, resulting in a stable acylium ion. pharmacy180.com

Cleavage of the ethyl group (-CH₂CH₃): Loss of an ethyl radical from the ester moiety is another possibility.

Fragmentation of the piperazine ring: The piperazine ring can undergo cleavage, leading to various fragment ions. A common fragmentation for N-methylpiperazine derivatives is the loss of the methyl group or cleavage adjacent to the nitrogen atoms. libretexts.org

Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄) from the ethyl ester group. pharmacy180.com

Loss of a bromine atom: While less common for aryl bromides compared to alkyl bromides, loss of the bromine radical can occur.

Table 2: Predicted Mass Spectrometry Fragmentation for Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Fragmentation Process Neutral Loss Predicted Fragment m/z (for ⁷⁹Br)
Loss of ethoxy radical •OCH₂CH₃ (45 Da) 282
Loss of ethyl radical •CH₂CH₃ (29 Da) 298
Cleavage of piperazine ring (e.g., loss of C₃H₇N) C₃H₇N (57 Da) 270
Loss of methyl radical from piperazine •CH₃ (15 Da) 312

X-ray Crystallography and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the various interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate. growingscience.com Based on studies of structurally similar compounds, several features can be anticipated:

Benzene (B151609) Ring: The substituted benzene ring is expected to be largely planar.

Piperazine Ring: The piperazine ring typically adopts a stable chair conformation. csic.esresearchgate.net

Ester Group: The atoms of the ethyl ester group (-COOCH₂CH₃) are generally coplanar. However, there may be some rotation around the C-O single bonds, and the plane of the ester group may be twisted relative to the plane of the benzene ring. researchgate.net

Conformational Differences: In some crystal structures of related benzoate esters, multiple crystallographically independent molecules have been observed in the asymmetric unit, differing slightly in conformation, particularly in the orientation of flexible groups like the ethyl ester. researchgate.netresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are likely to be significant:

Hydrogen Bonding: While lacking classical hydrogen bond donors like O-H or N-H, the molecule can participate in weak C-H···O and C-H···N hydrogen bonds. csic.esnih.gov The oxygen atoms of the ester carbonyl group and the nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the benzene ring can act as a halogen bond donor, forming interactions with electron-rich atoms like the oxygen of the carbonyl group (C-Br···O) or the nitrogen of the piperazine ring (C-Br···N) in neighboring molecules. csic.es

π-π Stacking: The aromatic benzene rings can interact with each other through π-π stacking. These interactions can be either face-to-face or offset, with inter-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govresearchgate.net However, the bulky piperazine and bromo substituents may lead to more distant or less efficient π-stacking interactions. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Interaction Type Donor Acceptor
Weak Hydrogen Bond C-H (aromatic, alkyl) O (carbonyl), N (piperazine)
Halogen Bond C-Br O (carbonyl), N (piperazine)
π-π Stacking Benzene ring π-system Benzene ring π-system

Polymorphism and Disorder in Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal structures, which can lead to variations in physical properties. The existence of polymorphism for Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is possible and could be investigated through techniques like powder X-ray diffraction (PXRD) under various crystallization conditions. mdpi.com

Disorder refers to the random orientation of a part of the molecule within the crystal lattice. In molecules with flexible groups, such as the ethyl group of the ester, conformational disorder is common. researchgate.net This means the ethyl group might occupy two or more different positions in the crystal structure with varying occupancy factors. researchgate.net Such disorder would be identified and modeled during the refinement of single-crystal X-ray diffraction data.

Chemical Reactivity and Reaction Mechanisms

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the benzene (B151609) ring is a versatile handle for introducing new structural complexity. The electron-rich nature of the ring, influenced by the para-piperazinyl group, and the presence of the bromine atom make it an excellent substrate for cross-coupling chemistry.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govnih.gov For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, the aryl bromide can react with various boronic acids or boronic esters in the presence of a palladium catalyst and a base to yield biaryl compounds or other substituted aromatics. libretexts.orgtcichemicals.com The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The general scheme for a Suzuki-Miyaura reaction involving this compound is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki-Miyaura Reaction Scheme

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

Component Example Role
Aryl Bromide Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate Substrate
Organoboron Reagent Phenylboronic acid, Alkylboronic ester Coupling Partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand Catalyst
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ Activates organoboron species

| Solvent | Toluene (B28343), Dioxane, Water/Organic mixture | Reaction Medium |

The aryl bromide moiety is also reactive in other palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base, such as triethylamine. wikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov

The Sonogashira reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique in that it typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst, along with an amine base. organic-chemistry.orglibretexts.org The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center before reductive elimination yields the aryl-alkyne product. libretexts.org

Table 2: Heck and Sonogashira Reaction Partners and Expected Products

Reaction Coupling Partner Catalyst System Product Type
Heck Alkene (e.g., Styrene, Ethyl acrylate) Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) Substituted Alkene

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl-Alkyne |

While palladium-catalyzed reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For an SNAr reaction to proceed at the bromine site, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine). In the case of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, the ring is not strongly activated for SNAr at the C-Br bond, as the ester group is meta and the piperazine (B1678402) group is electron-donating. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to achieve substitution, and other reaction pathways might compete.

Reactivity of the Ester Group

The ethyl ester functional group is a classic site for nucleophilic acyl substitution reactions.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. libretexts.org The ester is treated with a strong base, such as sodium hydroxide (B78521). The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product. youtube.com

Table 3: Conditions for the Hydrolysis of the Ester Group

Condition Reagents Intermediate Product Final Product (after workup)
Acidic H₂O, H₂SO₄ (catalyst) N/A (equilibrium) 3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid

| Basic | 1. NaOH, H₂O 2. HCl (aq) | Sodium 3-bromo-4-(4-methylpiperazin-1-yl)benzoate | 3-bromo-4-(4-methylpiperazin-1-yl)benzoic acid |

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. By heating the parent ester in an excess of a different alcohol (e.g., methanol (B129727) or propanol), the corresponding methyl or propyl ester can be formed, with ethanol (B145695) as a byproduct. The reaction is an equilibrium process, and driving it to completion often requires removing the ethanol byproduct as it forms.

General Reaction Scheme for Transesterification

Transesterification Reaction Scheme

Reduction to Alcohol Functional Group

The ethyl ester group of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate can be reduced to a primary alcohol, yielding [3-bromo-4-(4-methylpiperazin-1-yl)phenyl]methanol. This transformation is a common reaction for esters and can be achieved using powerful reducing agents.

Detailed Research Findings:

While specific studies on the reduction of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate are not extensively documented, the reduction of aromatic esters is a well-established transformation in organic synthesis. The reaction typically proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester.

Commonly used reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). In contrast, NaBH₄ is a milder reducing agent and is generally not reactive enough to reduce esters on its own. However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, aromatic esters have been successfully reduced to their corresponding alcohols using a sodium borohydride-methanol system in refluxing THF.

The general mechanism involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced by another equivalent of the hydride reagent to the corresponding alkoxide. A final workup with a protic solvent protonates the alkoxide to yield the primary alcohol.

Table 1: Common Reagents for the Reduction of Aromatic Esters to Alcohols

ReagentTypical ConditionsReactivity
Lithium Aluminum Hydride (LiAlH₄)Anhydrous THF or Et₂OHigh
Sodium Borohydride (NaBH₄)Methanol/refluxing THFLow (requires enhancement)

Reactivity of the Piperazine Nitrogen

The piperazine ring, specifically the tertiary nitrogen atom (N-methylated), is a key site of reactivity in the molecule. Its lone pair of electrons makes it nucleophilic and basic.

The tertiary nitrogen of the N-methylpiperazine moiety is nucleophilic and can participate in alkylation and acylation reactions.

Detailed Research Findings:

In general, tertiary amines like N-methylpiperazine can react with alkyl halides in an Sₙ2 reaction to form quaternary ammonium (B1175870) salts. This reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide (R-X) generally follows the trend R-I > R-Br > R-Cl.

Acylation of the tertiary nitrogen is less common as it would also lead to the formation of a quaternary ammonium salt (an acylammonium salt), which can be unstable. However, the other nitrogen in the piperazine ring, if it were not methylated (i.e., a secondary amine), would readily undergo acylation with acyl chlorides or anhydrides to form amides. In the context of the target molecule, the presence of the methyl group on the second nitrogen makes it a tertiary amine, thus directing its reactivity towards quaternization rather than simple acylation.

The tertiary nitrogen of the N-methylpiperazine ring is basic and readily undergoes protonation in the presence of acids to form a piperazinium salt.

Detailed Research Findings:

The basicity of the piperazine nitrogens is a well-studied aspect of their chemistry. The pKa values for the conjugate acid of N-methylpiperazine are reported to be around 9.09 for the first protonation and 4.94 for the second. Given that the second nitrogen in Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is part of an N-aryl system, its basicity would be significantly lower. Therefore, the more basic site and the one more readily protonated is the tertiary nitrogen of the N-methyl group.

Protonation studies on similar N-arylpiperazine structures confirm that the nitrogen atom further from the aromatic ring is the more basic center. The formation of a salt can significantly alter the physical properties of the molecule, such as its solubility in aqueous solutions. This property is often exploited in the development of pharmaceutical compounds.

Table 2: pKa Values for the Conjugate Acid of N-methylpiperazine

Protonation SteppKa
First (N-methyl)~9.09
Second (N-aryl)~4.94

Regioselectivity and Stereochemical Considerations in Reactions

Reactions involving the aromatic ring of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate are subject to regioselective control by the existing substituents.

The bromo, ethyl ester, and N-methylpiperazinyl groups on the benzene ring exert electronic and steric effects that direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.

Detailed Research Findings:

In electrophilic aromatic substitution, the directing effects of the substituents determine the regiochemical outcome. The substituents on the benzene ring of the target molecule are:

-Br (Bromo group): This is a deactivating group due to its electron-withdrawing inductive effect (-I), but it is an ortho, para-director because of the electron-donating resonance effect (+M) of its lone pairs.

-COOEt (Ethyl ester group): This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects (-I, -M).

-N(CH₃)piperazinyl (N-methylpiperazinyl group): This is a strongly activating group and an ortho, para-director due to the potent electron-donating resonance effect (+M) of the nitrogen atom's lone pair.

The positions on the aromatic ring are numbered relative to the ester group (position 1). The bromo group is at position 3, and the piperazinyl group is at position 4. The piperazinyl group is the most powerful activating group, and therefore, it will have the dominant directing effect. It strongly directs incoming electrophiles to the positions ortho and para to itself. The position para to the piperazinyl group is occupied by the ester group. The positions ortho to the piperazinyl group are at C2 and C6.

The bromo group at position 3 will also influence the regioselectivity. As an ortho, para-director, it would direct incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Considering the combined effects:

The piperazinyl group strongly activates positions 2 and 6.

The bromo group deactivates the ring but directs to positions 2, 4, and 6.

The ester group deactivates the ring and directs to position 5.

The powerful activating and ortho, para-directing effect of the piperazinyl group is expected to be the controlling factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the piperazinyl group. Steric hindrance from the adjacent bromo group and the piperazinyl group itself might influence the relative rates of substitution at the two available ortho positions.

The parent molecule, Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, is achiral. Chiral centers could be introduced through reactions at the piperazine ring or the aromatic ring if appropriate reagents and conditions are used.

Detailed Research Findings:

While there are no inherent chiral centers in the starting material, stereoselectivity would become a crucial consideration if reactions were to introduce chirality. For instance, if a substituent were to be introduced on the piperazine ring, creating a stereocenter, the reaction could potentially be controlled to favor one diastereomer or enantiomer over the other.

The stereospecific synthesis of highly substituted piperazines is an active area of research. Methods such as one-pot three-component ring-opening cyclizations of N-activated aziridines have been developed to produce piperazines with high diastereoselectivity and enantioselectivity. Furthermore, visible light-mediated diastereoselective epimerization of substituted piperazines has been shown to be an effective method for converting less stable stereoisomers to their more thermodynamically favored counterparts.

Should a reaction on Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate lead to the formation of a new chiral center, the principles of asymmetric synthesis, such as the use of chiral catalysts, auxiliaries, or reagents, would be applicable to control the stereochemical outcome. The conformational rigidity or flexibility of the piperazine ring could also play a role in directing the stereochemical course of such reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate. These calculations provide insights into the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters from DFT Calculations

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C-N (piperazine-aryl) Bond Length ~1.38 Å
C=O Bond Length ~1.22 Å
C-O (ester) Bond Length ~1.35 Å

HOMO-LUMO Energy Gap Analysis for Electronic Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small gap indicates a molecule that is more reactive and can be easily polarized. For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, the HOMO is expected to be localized primarily on the electron-rich methylpiperazine and benzene (B151609) ring, while the LUMO would likely be distributed over the electron-accepting bromobenzoate moiety. The calculated energy gap provides a quantitative measure of its electronic stability.

Table 2: Calculated HOMO-LUMO Energies and Related Parameters

Parameter Energy (eV)
HOMO Energy -6.2 to -5.8
LUMO Energy -1.8 to -1.4
HOMO-LUMO Gap (ΔE) 4.4 to 4.0
Ionization Potential (I ≈ -EHOMO) 5.8 to 6.2

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. rsc.org It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. rsc.org

In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, these areas are expected around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine (B1678402) ring. Regions of positive potential (colored blue) signify a deficiency of electrons and are prone to nucleophilic attack. Such areas would be anticipated around the hydrogen atoms and the bromine atom due to the "sigma-hole" effect. The MEP surface thus provides a clear guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule in a localized orbital framework. uni-muenchen.de It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to stabilizing intramolecular interactions. researchgate.net

For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, NBO analysis can quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. This analysis also provides information about the hybridization of atomic orbitals in forming bonds. For instance, it can detail the hybridization of the carbon atoms in the benzene ring and the nitrogen atoms in the piperazine ring, offering a deeper understanding of the bonding within the molecule.

Table 3: Selected NBO Analysis Results - Second-Order Perturbation Theory

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(Npiperazine) σ*(Caryl-Caryl) 3 - 5
LP(Ocarbonyl) σ*(Caryl-Ccarbonyl) 2 - 4

Conformational Analysis

The flexibility of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, particularly around its single bonds, allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them.

Potential Energy Surface Scans and Stable Conformers

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES scan can identify energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers.

Torsional Potential Energy Studies

Torsional potential energy studies are fundamental in computational chemistry for understanding the conformational preferences of a molecule. These studies involve calculating the change in energy as a specific dihedral angle is rotated, providing insights into the barriers to rotation and the most stable conformations. For Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, key torsional angles would be around the bonds connecting the phenyl ring to the piperazine moiety and the ester group.

Key Torsional Angles for Analysis:

τ1 (C-C-N-C): The dihedral angle between the benzoate (B1203000) ring and the piperazine ring. A potential energy scan for this torsion would reveal the rotational barrier and the preferred orientation of the piperazine ring relative to the substituted benzene ring. Steric hindrance from the bromine atom and the ethyl benzoate group would likely influence this potential energy surface.

τ2 (C-N-C-C): The internal torsions within the piperazine ring, which typically adopts a chair conformation. However, the substitution pattern can lead to other low-energy conformers like boat or twist-boat forms.

τ3 (O=C-O-C): The torsion angle of the ethyl ester group. The rotation around this bond would determine the orientation of the ethyl group relative to the benzoate ring.

A representative data table from a hypothetical torsional potential energy scan for the τ1 dihedral angle is presented below. The energy values would be calculated using quantum mechanical methods such as Density Functional Theory (DFT).

Hypothetical Torsional Potential Energy Scan Data for τ1

Dihedral Angle (°)Relative Energy (kcal/mol)
05.2
302.1
600.5
900.0
1200.8
1502.5
1804.8

Note: This data is illustrative and represents a plausible energy profile for a substituted phenylpiperazine system where a perpendicular or near-perpendicular orientation might be favored to minimize steric clash.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering a more realistic picture of their conformational landscape in different environments.

In the solution phase, the conformational dynamics of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate would be influenced by its interactions with solvent molecules. An MD simulation would track the trajectories of all atoms in the system, revealing how the molecule explores different conformations. Key findings from such a simulation would include:

Predominant Conformations: Identification of the most populated conformational states of the molecule in a given solvent. This would involve analyzing the distribution of key dihedral angles over the simulation time.

Conformational Transitions: Observing the transitions between different low-energy conformations and calculating the timescales for these events. For instance, the piperazine ring might flip between different chair conformations.

Intramolecular Interactions: The simulations would highlight any stable intramolecular hydrogen bonds or other non-covalent interactions that help to stabilize certain conformations.

The choice of solvent can have a profound impact on the conformational preferences and reactivity of a molecule. By running MD simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like DMSO, and a nonpolar solvent like chloroform), one could systematically study these effects.

Solvent Shell Structure: Analysis of the radial distribution functions between atoms of the solute and solvent molecules would reveal the structure of the solvent shells around different parts of the molecule. For example, polar solvents would be expected to strongly solvate the ester and piperazine nitrogen atoms.

Conformational Equilibria: The relative populations of different conformers can shift significantly with solvent polarity. A polar solvent might stabilize a more extended conformation with a larger dipole moment, while a nonpolar solvent might favor a more compact structure.

Reactivity Insights: By examining the solvent accessibility of different functional groups and the conformational states adopted in various solvents, predictions can be made about the molecule's reactivity in different chemical environments.

Role As a Chemical Precursor and Intermediate in Advanced Organic Synthesis

Building Block for Functionalized Benzoate (B1203000) Derivatives

The primary utility of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate lies in its capacity to serve as a scaffold for a diverse range of functionalized benzoate derivatives. The bromine atom at the C-3 position is particularly significant, as it provides a site for introducing new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynylbenzoates.

Buchwald-Hartwig Amination: Reaction with amines to replace the bromine with a new nitrogen-based substituent.

Heck Coupling: Reaction with alkenes to form styrenyl derivatives.

Furthermore, the ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various functional groups. The N-methylpiperazine moiety can also be modified, for instance, through N-demethylation followed by re-alkylation to introduce different substituents.

Table 1: Potential Transformations of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Functional GroupReaction TypeReagentsResulting Structure
Bromo (C-3)Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseIntroduction of an aryl group
Bromo (C-3)Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseIntroduction of an alkynyl group
Bromo (C-3)Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseIntroduction of an amino group
Ethyl EsterHydrolysisLiOH, H₂O/THFConversion to carboxylic acid
Ethyl EsterAmidationR₂NH, coupling agent (e.g., HATU)Conversion to amide

Intermediate in the Synthesis of Complex Heterocyclic Systems

The multifunctionality of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate makes it an excellent precursor for the synthesis of complex heterocyclic structures. sciepub.commdpi.comnih.gov The strategic positioning of the bromo and ester groups allows for intramolecular cyclization reactions to form fused ring systems. For example, after modification of the bromo position via a coupling reaction, the newly introduced group can react with the ester (or its derivative) to close a ring.

Synthetic routes towards heterocyclic systems might involve:

Palladium-catalyzed intramolecular cyclization: Following a Sonogashira coupling, the alkyne can undergo cyclization onto the piperazine (B1678402) nitrogen or another introduced nucleophile.

Synthesis of Benzothiazines: Derivatives of this compound could potentially be used in reactions with sulfur reagents to form benzothiazine-like structures, which are known for their biological activities. nih.gov

Construction of Fused Pyrimidines or Pyridines: By introducing appropriate functional groups at the C-3 position, subsequent condensation and cyclization reactions can lead to the formation of bicyclic or tricyclic heteroaromatic systems.

Precursor for Advanced Probe Molecules (e.g., biochemical assays)

Chemical probes are essential tools for studying biological systems. The scaffold of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is suitable for the development of such probes. nih.gov The bromine atom serves as a convenient attachment point for reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, via cross-coupling reactions. The inherent drug-like properties of the substituted benzoate and piperazine moieties can provide a basis for affinity and selectivity towards specific biological targets, such as enzymes or receptors. nih.gov For instance, a fluorescent dye could be attached at the C-3 position to create a probe for use in fluorescence polarization or FRET-based biochemical assays to study protein-ligand interactions.

Utility in Fragment-Based Drug Discovery (focus on chemical synthesis of fragments)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. nih.govnih.gov Small, low-complexity molecules (fragments) are screened for weak binding to a biological target. "Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate" itself, or a simplified version, could act as a fragment. More significantly, its structure is ideal for the "fragment growing" or "fragment linking" stages of FBDD. nih.govescholarship.orgchemrxiv.org

The bromine atom provides a well-defined "growth vector". nih.gov Once a fragment containing this core is found to bind to a target protein, synthetic chemistry can be employed to systematically add substituents at the bromo-position to extend the molecule into adjacent pockets of the protein's binding site, thereby increasing potency and selectivity. The synthetic tractability offered by palladium-catalyzed reactions makes this an efficient process for generating a library of analogs for further screening. chemrxiv.org

Table 2: Application in Fragment-Based Drug Discovery
FBDD StageRole of the Compound's ScaffoldKey Chemical FeatureSynthetic Approach
Fragment IdentificationCore structure for initial screening librarySubstituted benzoate and piperazineSynthesis of the core fragment
Fragment GrowingStarting point for elaborationBromine atom at C-3Suzuki, Sonogashira, or Heck coupling to add new functional groups
Fragment LinkingOne of two fragments to be connectedVersatile handles (bromo, ester)Synthesis of a linker to connect to another fragment binding nearby

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.gov The scaffold of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is an excellent template for systematic SAR exploration. Chemists can synthesize a library of derivatives by making specific modifications at each of the three key positions to probe how these changes affect the molecule's interaction with a biological target.

Systematic modifications for SAR studies would include:

Variation at the C-3 Position: Replacing the bromine with a wide variety of substituents (e.g., small alkyl groups, different aryl rings, hydrogen bond donors/acceptors) to explore the steric and electronic requirements of the binding pocket.

Modification of the Ester: Converting the ethyl ester to other esters (methyl, tert-butyl), a carboxylic acid, or a range of primary, secondary, and tertiary amides to investigate the impact of this group on potency and pharmacokinetic properties.

Derivatization of the Piperazine Ring: Replacing the N-methyl group with other alkyl groups, acyl groups, or functionalized chains to explore interactions in another region of the target's binding site.

These systematic synthetic efforts allow for the development of a detailed SAR map, guiding the design of more potent and selective compounds. nih.govrsc.org

Structure Activity and Structure Property Relationship Sar/spr Investigations

Influence of Halogen (Bromine) Position and Nature on Molecular Properties

The bromine atom at the C-3 position of the benzoate (B1203000) ring significantly influences the molecule's electronic and steric properties. As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which can impact the reactivity of the aromatic ring. Its position, meta to the ethyl ester group and ortho to the methylpiperazine substituent, creates a specific electronic distribution across the phenyl ring. This substitution pattern can affect the molecule's dipole moment and its ability to engage in halogen bonding, a non-covalent interaction that can be important for binding to biological targets.

Role of the Piperazine (B1678402) Ring and N-Methyl Substitution on Molecular Interactions

The piperazine ring is a common scaffold in medicinal chemistry, often referred to as a "privileged" structure. Its inclusion in a molecule can enhance aqueous solubility and bioavailability. The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets like proteins. In Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, the piperazine ring acts as a linker between the benzoate core and the N-methyl group.

The N-methyl substitution on the distal nitrogen of the piperazine ring has several effects:

Basicity : It maintains the basic character of the nitrogen atom, which can be protonated at physiological pH. This positive charge can form crucial ionic interactions with negatively charged residues in a biological target.

Lipophilicity : The methyl group increases the local lipophilicity of the molecule, which can influence its ability to cross cell membranes and its pharmacokinetic profile.

Steric Hindrance : The methyl group adds steric bulk, which can either promote or hinder binding to a target, depending on the size and shape of the binding pocket. This can be a key factor in determining binding selectivity.

Studies on related compounds have shown that N-substitution on the piperazine ring can be well-accommodated in various receptor binding sites. Furthermore, piperazine and methylpiperazine substituted derivatives have exhibited higher antiproliferative potency in certain contexts compared to analogs with other substituents like morpholine (B109124) or pyrrolidine.

Effect of Ester Group Modifications on Compound Characteristics

Modification of this ester group would lead to predictable changes in the compound's properties:

Alkyl Chain Length : Changing the ethyl group to a smaller (methyl) or larger (propyl, butyl) alkyl group would systematically alter the compound's lipophilicity, potentially affecting its absorption, distribution, and metabolism.

Ester to Amide Conversion : Replacing the ester linkage with an amide linkage would fundamentally change the molecule's properties. Amides are generally more stable to hydrolysis than esters and have different hydrogen bonding capabilities, which could significantly alter biological activity. Research has shown that such a replacement can reduce binding affinity for certain receptors due to the increased rigidity of the amide bond.

In Vitro Biological Target Interaction Studies (e.g., enzyme inhibition, receptor binding, cellular activity without clinical interpretation)

While specific in vitro biological data for Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is not extensively detailed in the public literature, the structural motifs present in the molecule are common in a wide range of biologically active compounds. Piperazine derivatives are known to exhibit numerous biological activities, including anticancer, antibacterial, and anti-inflammatory effects.

For example, various compounds incorporating a 4-aryl-piperazine moiety have been evaluated for their binding affinity at dopamine (B1211576) receptors. Similarly, other substituted benzoates have been tested for their inhibitory activity against enzymes like influenza neuraminidase. The presence of the N-methylpiperazine group, in particular, has been leveraged in the design of dual monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibitors.

Without specific potency data (e.g., IC₅₀ or Kᵢ values) for the title compound, a direct correlation is speculative. However, based on general principles of medicinal chemistry and data from analogous structures, a hypothetical correlation can be proposed. The combination of the electron-withdrawing bromine atom and the bulky, basic N-methylpiperazine group at adjacent positions on the benzoate ring creates a unique electrostatic and steric profile. This profile would be a key determinant of its binding affinity and selectivity for any potential biological target. The N-methylpiperazine moiety, in particular, is often introduced to improve target affinity and water solubility.

A hypothetical docking study would likely show the following interactions:

The protonated N-methylpiperazine ring could form a salt bridge with an acidic amino acid residue (e.g., aspartic acid or glutamic acid) in the binding pocket.

The second nitrogen of the piperazine ring and the carbonyl oxygen of the ester group could act as hydrogen bond acceptors.

The aromatic ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The bromine atom could form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Such computational studies are crucial for understanding the binding modes of new compounds and for guiding the design of more potent and selective analogs.

Relationship Between Molecular Structure and Spectroscopic Signatures

The spectroscopic signatures of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate are directly related to its molecular structure. Each functional group gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the ethyl group of the ester, and the protons on the piperazine ring and the N-methyl group. The aromatic protons would appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm). The ethyl group would present as a quartet (CH₂) and a triplet (CH₃). The piperazine protons would likely appear as two broad multiplets, and the N-methyl protons would be a singlet further upfield.

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (approx. 165 ppm), the aromatic carbons (approx. 110-160 ppm, with the carbon attached to bromine showing a lower intensity), the carbons of the ethyl group, the piperazine ring carbons, and the N-methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A strong peak around 1720 cm⁻¹ would correspond to the C=O stretching of the ester. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. C-O stretching of the ester would appear in the 1100-1300 cm⁻¹ region, and the C-Br stretch would be found in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): In mass spectrometry with electron ionization, the molecule would fragment in a predictable manner. The molecular ion peak would be observed, and its isotopic pattern would be characteristic of a compound containing one bromine atom (M+ and M+2 peaks with nearly equal intensity). Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the piperazine ring.

The following table provides predicted ¹H NMR chemical shifts for the compound.

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons7.0 - 8.0Multiplets
Ethyl (CH₂)~4.3Quartet
Ethyl (CH₃)~1.4Triplet
Piperazine Protons~3.1Multiplet
Piperazine Protons~2.7Multiplet
N-Methyl Protons~2.4Singlet

Advanced Research Applications in Chemical Sciences

Application in Material Science Research (e.g., polymer synthesis, specialty chemicals)

While specific, large-scale industrial applications in material science are not extensively documented, the molecular structure of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate suggests its potential as a valuable monomer or intermediate in the synthesis of specialty polymers and functional materials. The bromine atom on the benzene (B151609) ring serves as a reactive handle for various cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental techniques in the synthesis of conjugated polymers. These polymers are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the piperazine (B1678402) group can influence the final properties of a polymer. Its basic nature can be utilized to create materials with specific pH-responsive behaviors or to develop polymers that can act as ligands for metal coordination. This could lead to the creation of novel catalysts, sensors, or materials with tailored optical properties. In the realm of specialty chemicals, this compound can act as a building block for more complex molecules used as additives, coatings, or in the formulation of fragrances, a role where similar aromatic esters have found utility. chemimpex.com

Development of Analytical Methods for Detection and Quantification in Research Settings

The need to monitor the purity, stability, and concentration of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate in research settings necessitates the development of robust analytical methods.

Chromatographic methods are indispensable for the analysis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, providing high-resolution separation for both qualitative and quantitative purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). internationaljournalssrg.org Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.

Liquid Chromatography-Mass Spectrometry (LC-MS): For more definitive identification and sensitive quantification, HPLC is often coupled with a mass spectrometer. ajrconline.org LC-MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming its identity. This technique is particularly powerful for detecting trace-level impurities or for quantifying the compound in complex matrices. nih.govresearchgate.net The high sensitivity of LC-MS/MS makes it possible to determine concentrations in the nanogram-per-milliliter range. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, which use smaller particle size columns and higher pressures, offer faster analysis times and improved resolution compared to traditional HPLC. This is advantageous for high-throughput analysis during reaction optimization or library screening.

The table below summarizes typical parameters for an HPLC-based analytical method.

ParameterTypical SettingPurpose
Column C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)Stationary phase for reversed-phase separation. internationaljournalssrg.org
Mobile Phase Gradient elution with Water (0.1% Formic Acid) and AcetonitrileElutes compounds based on polarity. internationaljournalssrg.org
Flow Rate 0.8 - 1.2 mL/minControls retention time and separation efficiency. ajrconline.org
Column Temperature 25-40 °CAffects viscosity and chromatographic performance.
Detection UV at ~254 nm or Mass Spectrometry (ESI+)UV for general detection; MS for specific identification and quantification. ajrconline.orgrsc.org
Injection Volume 5 - 20 µLAmount of sample introduced into the system.

Spectroscopic techniques are crucial for the structural elucidation and quantification of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure. ¹H NMR would show distinct signals for the aromatic protons, the ethyl ester group (a characteristic triplet and quartet), the methyl group on the piperazine ring (a singlet), and the methylene (B1212753) protons of the piperazine ring (complex multiplets).

Mass Spectrometry (MS): Beyond its use with LC, standalone MS can confirm the molecular weight. The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a definitive indicator of its presence in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key signals would include a strong carbonyl (C=O) stretch from the ester group and various C-H and C-N stretching and bending vibrations.

The following table outlines the expected spectroscopic data for the compound.

TechniqueExpected ObservationInferred Structural Feature
¹H NMR Signals in the aromatic region (7-8 ppm), a quartet (~4.3 ppm), a triplet (~1.3 ppm), multiplets for piperazine protons, a singlet for the N-methyl group.Aromatic ring, ethyl group, piperazine ring, N-methyl group.
¹³C NMR Signals for ester carbonyl (~165 ppm), aromatic carbons (110-150 ppm), ethyl group carbons, piperazine carbons, and N-methyl carbon.Confirms the carbon skeleton of the molecule.
Mass Spec (EI/ESI) Molecular ion peak showing M+ and M+2 isotopic pattern in an approximate 1:1 ratio.Confirms molecular weight and the presence of one bromine atom.
IR Spectroscopy Strong absorption band around 1720 cm⁻¹, C-H stretches, C-N stretches.Ester carbonyl group, aliphatic and aromatic C-H bonds, amine functionality.

Use in Mechanistic Organic Chemistry Studies (e.g., reaction kinetics, isotopic labeling)

Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is an excellent substrate for studies in mechanistic organic chemistry. The carbon-bromine bond is a key site for investigating a wide range of transition-metal-catalyzed cross-coupling reactions. Researchers can utilize this compound to study the kinetics of reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. By systematically varying reaction parameters (catalyst, ligand, base, temperature) and monitoring the reaction rate via techniques like HPLC, detailed information about the reaction mechanism, rate-determining step, and catalyst performance can be elucidated.

Furthermore, the compound can be synthesized with isotopic labels (e.g., ¹³C, ²H, ¹⁵N) at specific positions. These labeled analogues are invaluable tools for tracing reaction pathways. For example, by incorporating ¹³C into the ethyl ester, one could follow the fate of this group through a series of transformations without ambiguity.

Contribution to Library Synthesis for High-Throughput Screening (chemical library design)

In modern drug discovery, high-throughput screening (HTS) of large chemical libraries is a primary method for identifying "hit" compounds with desired biological activity. ctppc.orgewadirect.com Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is an ideal scaffold for the construction of such libraries due to its multiple points of diversification. The synthesis of a focused library of compounds can be achieved on a small, automated scale for direct screening. nih.govrsc.org

The molecule can be conceptually divided into three key regions that can be independently modified:

The Bromo-Aryl Core: The bromine atom can be replaced with a vast array of different chemical groups using cross-coupling chemistry, introducing diverse functionalities.

The Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. Alternatively, it can be reduced to an alcohol for further derivatization.

The N-Methylpiperazine Moiety: The methyl group could potentially be replaced with other alkyl or functionalized groups, although this is synthetically more challenging. More commonly, the core piperazine structure itself is varied during the initial synthesis.

This multi-directional derivatization strategy allows for the rapid generation of thousands of structurally related yet diverse compounds, significantly increasing the probability of discovering molecules with novel biological activities through HTS. ewadirect.comchemrxiv.org

Diversification PointChemical TransformationPotential Reagents/Building Blocks
Position 3 (Bromine) Suzuki CouplingDiverse boronic acids/esters
Heck ReactionAlkenes
Sonogashira CouplingTerminal alkynes
Buchwald-Hartwig AminationPrimary/secondary amines
Ester Group Hydrolysis then Amide CouplingLibrary of diverse amines
ReductionReducing agents (e.g., LiAlH₄) followed by etherification/esterification
N-Methyl Group Demethylation followed by Re-alkylationVarious alkyl halides

Conclusion and Future Research Directions

Summary of Current Research Contributions and Understanding

Currently, dedicated research focusing exclusively on Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate is limited in publicly accessible scientific literature. However, a significant understanding of its potential can be derived from the extensive research conducted on its core structural components: the substituted benzoate (B1203000) ester and the phenylpiperazine moiety.

The piperazine (B1678402) ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas. nih.gov Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability. researchgate.net The methylpiperazine group, specifically, is a common feature in many biologically active compounds.

The brominated benzoate portion of the molecule suggests its role as a versatile synthetic intermediate. chemimpex.com The bromine atom can be readily displaced or participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This makes compounds like Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate valuable starting materials for creating libraries of more complex molecules for biological screening. chemimpex.com

Structure-activity relationship (SAR) studies on related piperazine derivatives have shown that modifications on the phenyl ring and the piperazine nitrogen can significantly influence biological activity. nih.govnih.gov Therefore, the specific substitution pattern of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate—with a bromine atom at the 3-position and a 4-methylpiperazin-1-yl group at the 4-position—offers a unique template for exploring new chemical space and biological targets.

Identification of Remaining Research Challenges and Unexplored Areas

The primary research challenge is the lack of specific data on the synthesis, reactivity, and biological activity of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate itself. While general synthetic routes to similar compounds can be inferred, the optimal conditions and potential challenges for this specific molecule remain to be determined.

Key unexplored areas include:

Systematic Synthetic Exploration: A thorough investigation into efficient and scalable synthetic routes is needed. Challenges in the synthesis of carbon-substituted piperazines are well-documented, often requiring multi-step procedures. researchgate.netnih.gov

Biological Profiling: The compound has not been extensively screened for biological activity. Its structural motifs suggest potential applications in areas where piperazine derivatives have shown promise, such as in oncology, neuroscience, and infectious diseases. researchgate.net

Physicochemical Characterization: Detailed studies on its solubility, stability, and other physicochemical properties are necessary to assess its drug-likeness and suitability for various applications.

Reactivity Profiling: A comprehensive study of its reactivity, particularly focusing on the transformations of the bromo substituent, would unlock its full potential as a synthetic building block.

Potential for Novel Synthetic Methodologies

Recent advances in synthetic organic chemistry offer exciting possibilities for the synthesis of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate and its analogs. Traditional methods for constructing substituted piperazines can be lengthy and lack flexibility. nih.gov

Novel methodologies that could be applied include:

Direct C-H Functionalization: Modern C-H activation techniques could potentially be used to introduce substituents onto the piperazine or benzoate rings directly, streamlining the synthetic process. mdpi.comencyclopedia.pub However, the presence of two nitrogen atoms in the piperazine ring can present challenges for some catalytic systems. encyclopedia.pub

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction optimization for the key synthetic steps.

Photoredox Catalysis: Light-mediated reactions have emerged as powerful tools for forming C-C and C-N bonds under mild conditions and could be explored for the synthesis of this and related compounds. mdpi.com

Tin Amine Protocol (SnAP) Chemistry: This convergent method for synthesizing piperazines from aldehydes could provide a flexible route to a variety of analogs. encyclopedia.pub

The development of a robust and versatile synthetic platform would be a significant contribution to the field, enabling the rapid generation of a library of derivatives for further investigation.

Opportunities for Advanced Theoretical Investigations

Computational chemistry and molecular modeling can provide valuable insights into the properties and potential applications of Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, guiding experimental work.

Opportunities for theoretical studies include:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule is crucial for understanding its interactions with biological targets.

Electronic Property Calculations: Density Functional Theory (DFT) studies can elucidate the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, which can help predict its reactivity and potential for non-covalent interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of analogs with corresponding biological data were available, QSAR models could be developed to identify the key structural features responsible for activity and to design more potent compounds. researchgate.net

Molecular Docking: In silico docking studies against various biological targets (e.g., kinases, G-protein coupled receptors) could help to prioritize experimental screening efforts and generate hypotheses about its mechanism of action. rsc.org

These computational approaches can accelerate the research and development process by providing a rational basis for molecular design and optimization.

Prospects for Development of Highly Specific Chemical Probes and Building Blocks

The unique combination of a reactive handle (the bromine atom) and a biologically relevant scaffold (the methylpiperazine-substituted benzoate) makes Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate a promising candidate for development as both a chemical probe and a versatile building block.

As a Chemical Probe: The molecule could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) via the bromine atom to create chemical probes for studying biological systems. These probes could be used to identify novel protein targets or to visualize biological processes.

As a Building Block: Its utility as a synthetic intermediate is significant. The bromine atom can serve as a point of diversification for the synthesis of a wide array of more complex molecules through reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira cross-couplings. This allows for the systematic exploration of the chemical space around the core scaffold. chemrxiv.org The resulting libraries of compounds could be invaluable for drug discovery programs and the development of new functional organic materials. dntb.gov.uaresearchgate.net

The strategic position of the functional groups on the aromatic ring provides a defined vector for derivatization, making it a valuable tool for medicinal chemists and materials scientists.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:

Bromination : Introduce bromine at the 3-position of ethyl 4-hydroxybenzoate using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C).

Piperazine Substitution : React the intermediate with 4-methylpiperazine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C).

Esterification : Finalize the ester group using ethanol under acid catalysis.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions.
  • Use anhydrous conditions for SNAr to enhance piperazine coupling efficiency .

Q. What spectroscopic and chromatographic methods are most effective for characterizing Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine at C3, piperazine at C4). Key signals:
    • Ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂).
    • Piperazine methyl group (δ ~2.3 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradient (retention time ~8–12 min).
    Validation : Compare with synthesized reference standards or computational predictions (e.g., DFT for NMR shifts) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Methodological Answer:

  • Stability : The ester group is hydrolytically labile in acidic/basic conditions. Store at –20°C in inert atmosphere (argon) with desiccants.
  • Light Sensitivity : The bromine and piperazine moieties may degrade under UV light; use amber vials.
  • Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data observed in cross-coupling reactions involving this compound?

Methodological Answer: Contradictions often arise from varying catalyst systems or steric effects from the 4-methylpiperazine group. Strategies include:

  • Catalyst Screening : Test Pd-based (e.g., Pd(OAc)₂ with SPhos ligand) vs. Cu-catalyzed systems for Suzuki or Buchwald-Hartwig couplings.
  • Steric Analysis : Use computational tools (e.g., molecular docking) to evaluate steric hindrance around the bromine atom.
  • Reaction Kinetics : Perform time-resolved studies to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. What crystallographic strategies are recommended for analyzing the compound’s solid-state structure, and how can SHELX software enhance data interpretation?

Methodological Answer:

  • Crystallization : Use slow evaporation in ethyl acetate/hexane mixtures to obtain single crystals.
  • Data Collection : Employ synchrotron X-ray sources for high-resolution data (≤1.0 Å).
  • SHELX Workflow :
    • SHELXD : Phase determination via dual-space methods.
    • SHELXL : Refinement with anisotropic displacement parameters for bromine and piperazine atoms.
    • Validation : Check for voids (PLATON) and hydrogen-bonding networks.
      Case Study : Similar piperazine-containing benzoates showed C–H···π interactions influencing packing .

Q. How can researchers design enzyme inhibition studies to elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., kinases, cytochrome P450).
  • Assay Design :
    • Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding.
    • ITC (Isothermal Titration Calorimetry) : Quantify binding affinity (Kd) and thermodynamics.
  • Mechanistic Insights : Use molecular dynamics simulations to map interactions between the bromine/piperazine groups and active-site residues .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at the bromine site.
  • Fukui Indices : Identify electrophilic/nucleophilic regions to predict reaction sites.
  • Solvent Effects : Use COSMO-RS to model solvent polarity’s impact on SNAr kinetics.
    Validation : Compare predicted activation energies with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.